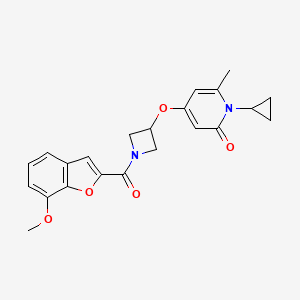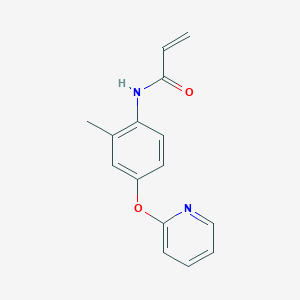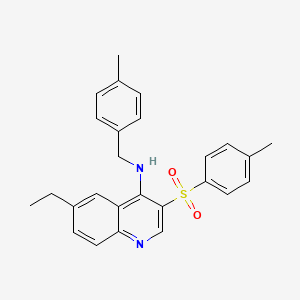
1-cyclopropyl-4-((1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-4-((1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopropyl-4-((1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-4-((1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Derivatives Formation
Research has focused on developing synthetic methodologies for creating structurally complex and biologically active molecules. For instance, the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives through [3+2] cycloaddition reactions demonstrates the utility of spirocyclic compounds in medicinal chemistry and organic synthesis (Chiaroni et al., 2000). These methodologies provide frameworks for generating compounds with potential therapeutic applications.
Antimicrobial and Antioxidant Studies
Compounds with cyclopropane or azetidine motifs have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, lignan conjugates via cyclopropanation showed significant antibacterial and antifungal properties, alongside notable antioxidant potential (Raghavendra et al., 2016). Such studies underscore the importance of these structural motifs in developing new therapeutic agents.
Bioreductively Activated Antitumor Agents
Research into 2-cyclopropylindoloquinones and analogs has identified these compounds as potential bioreductively activated antitumor agents. Their effectiveness, influenced by structural modifications such as aziridinyl substituents, highlights the significance of precise structural features in medicinal chemistry (Naylor et al., 1997). The exploration of cyclopropyl and azetidine groups in such contexts indicates their potential for cancer therapy development.
Photochemical Reactions and Cycloreversion Studies
The study of photochemical reactions involving tetrazolo[1,5-b]pyridazines reveals insights into the formation of cyclopropenes and carbenes, demonstrating the potential of these compounds in synthetic organic chemistry and photochemistry (Tsuchiya et al., 1973). Such reactions are pivotal in the synthesis of novel organic compounds with potential applications across various fields.
Novel Cascade Reactions for β-Lactam Synthesis
A new three-component cascade reaction for synthesizing 3-spirocyclopropanated β-lactams demonstrates innovative approaches to β-lactam synthesis, important for developing antibiotics and other biologically active compounds (Zanobini et al., 2006). This research contributes to the broader field of drug discovery and development.
Propriétés
IUPAC Name |
1-cyclopropyl-4-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]oxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-13-8-16(10-20(25)24(13)15-6-7-15)28-17-11-23(12-17)22(26)19-9-14-4-3-5-18(27-2)21(14)29-19/h3-5,8-10,15,17H,6-7,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNZEZRYKAHRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-4-((1-(7-methoxybenzofuran-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-7-[(4-methylphenyl)methyl]-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurine-2,6-dione](/img/structure/B2548221.png)
![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2548222.png)

![2-[(4-Iodophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2548228.png)
![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methylbenzamide](/img/structure/B2548229.png)



![N-(3-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2548237.png)


![N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-2-methylsulfonylbenzamide](/img/structure/B2548241.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2548244.png)